
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- typically involves the reaction of anisole derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anisole reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups and phenylethyl substituent can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated aromatic rings
Substitution: Substituted benzene derivatives with different functional groups
Applications De Recherche Scientifique
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but with a phenylethenyl group instead of a phenylethyl group.
Benzene, 1-methoxy-4-phenoxy-: Features a phenoxy group instead of a phenylethyl group.
Benzene, 1-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
113160-01-3 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1-methoxy-4-(1-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-8-14(9-11-15)16(18-2)12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
Clé InChI |
VSBRGTDDFDTTJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


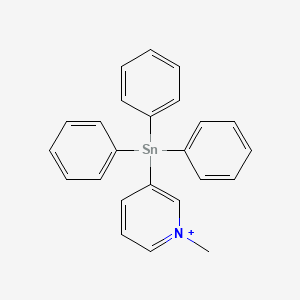
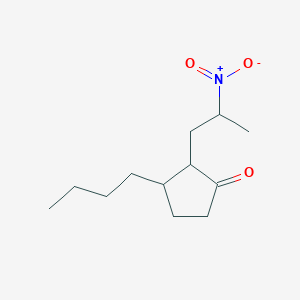
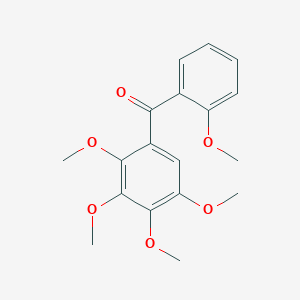
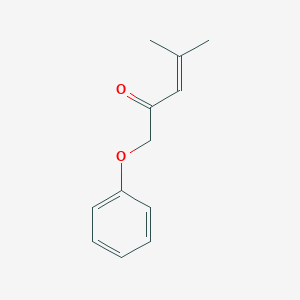

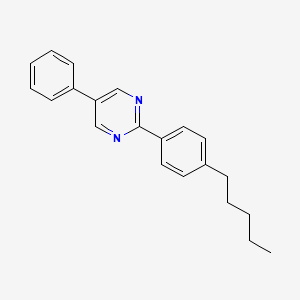
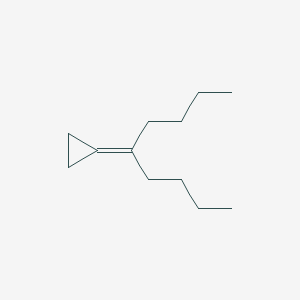
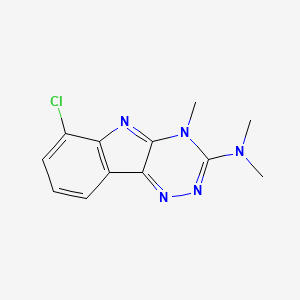
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

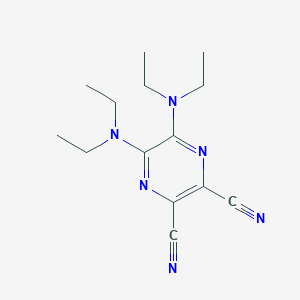
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
